molecular formula C12H7NNaO4 B041640 Resazurin sodium salt CAS No. 62758-13-8

Resazurin sodium salt

Cat. No.: B041640
CAS No.: 62758-13-8
M. Wt: 252.18 g/mol
InChI Key: UYXSVQYIDVRWQT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Resazurin sodium salt, also known as Resazurin sodium or 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt or Diazoresorcinol (sodium), is primarily targeted at metabolically active cells . It is used in microbiological, cellular, and enzymatic assays .

Mode of Action

This compound is a redox-sensitive dye that is weakly fluorescent, nontoxic, and cell-permeable . When cells are treated with resazurin, it is internalized by cells and metabolically reduced in the cytoplasm of living cells by cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes . This reduction process produces resorufin, a highly fluorescent pink compound .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the reduction of the dye by aerobic respiration of metabolically active cells . This reduction process changes the dye from its oxidized form (blue) to a fluorescent intermediate (red) .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its reduction in the cytoplasm of living cells . The resulting fluorescence intensity provides a reliable estimate of viable cell numbers . .

Result of Action

The result of the action of this compound is the production of resorufin, a highly fluorescent pink compound . The fluorescence intensity of resorufin provides a reliable estimate of viable cell numbers, making it a useful indicator of cell viability .

Action Environment

The action of this compound is influenced by the redox potential of the culture medium . The dye is sensitive to light, and it should be stored protected from light at 2–8 °C for up to 12 months . The dye is also sensitive to pH changes, with a blue to purple color above pH 6.5 and an orange color below pH 3.8 .

Biochemical Analysis

Biochemical Properties

Resazurin sodium salt plays a significant role in biochemical reactions. It is reduced to resorufin by metabolically active cells, specifically by enzymes involved in the electron transport chain within mitochondria . This reduction process is promoted by NADH reductase and carnitine dehydrogenase . The reduction of resazurin correlates with the number of live cells .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It is used to assess mammalian cell toxicity, viability, migration, and invasion . It can also be used to detect the presence of viable cells in mammalian cell cultures . The reduction of resazurin to resorufin is used as an indicator of cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reduction to resorufin by metabolically active cells. This reduction process is carried out by cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes . The conversion of resazurin to resorufin can be used to detect NADH, NADPH, or diaphorase levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Therefore, it is crucial to have standardized and rigorously optimized protocols to ensure consistent and accurate results .

Metabolic Pathways

This compound is involved in metabolic pathways that involve the reduction of resazurin to resorufin. This process is carried out by dehydrogenases using NADH/NADPH as co-substrate .

Transport and Distribution

It is known that when cells are treated with resazurin, it is internalized by cells and metabolically reduced in the cytoplasm of living cells .

Subcellular Localization

It is known that the reduction of resazurin to resorufin occurs in the cytoplasm of living cells, involving cytosolic, microsomal, and mitochondrial dehydrogenase or reductase enzymes .

Comparison with Similar Compounds

Resazurin sodium is often compared with other redox-sensitive dyes such as tetrazolium salts (e.g., MTT) and other phenoxazine dyes. Some similar compounds include:

Resazurin sodium is unique in its ability to undergo reversible redox reactions, making it a valuable tool for monitoring dynamic changes in redox potential and metabolic activity in various scientific research applications .

Properties

CAS No.

62758-13-8

Molecular Formula

C12H7NNaO4

Molecular Weight

252.18 g/mol

IUPAC Name

sodium;10-oxido-7-oxophenoxazin-10-ium-3-olate

InChI

InChI=1S/C12H7NO4.Na/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16;/h1-6,14H;

InChI Key

UYXSVQYIDVRWQT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-].[Na+]

Canonical SMILES

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-].[Na]

Appearance

A crystalline solid

62758-13-8

physical_description

Dark green odorless powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Synonyms

7-Hydroxy-3H-Phenoxazin-3-one-10-oxide Sodium Salt;  Sodium Resazurin; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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